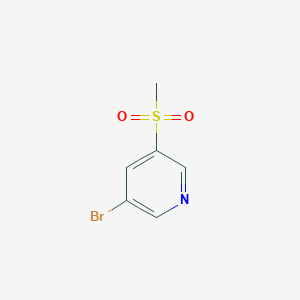

3-Bromo-5-(methylsulfonyl)pyridine

Description

Direct Synthesis Approaches to 3-Bromo-5-(methylsulfonyl)pyridine

Direct synthesis aims to introduce both the bromo and methylsulfonyl groups onto the pyridine (B92270) ring in a streamlined process. Classical electrophilic aromatic substitution on the pyridine ring is often challenging due to the ring's electron-deficient nature, which deactivates it towards electrophiles and can lead to harsh reaction conditions with low yields and poor regioselectivity.

However, modern electrochemical methods present a more direct and efficient alternative. A notable approach is the electrochemical meta-C–H sulfonylation of pyridines. This technique utilizes a redox-neutral dearomatization-rearomatization strategy. While not explicitly detailed for 3-bromopyridine (B30812) to yield the target compound, the methodology has been successfully applied to a range of pyridine derivatives, suggesting its potential applicability. The process generally involves a tandem sequence of dearomative cycloaddition, electrooxidative C–H sulfonation, and acid-promoted rearomatization, offering exclusive regiocontrol for the meta position.

Precursor-Based Synthetic Strategies

These methods involve the sequential modification of a pyridine scaffold that already contains one of the desired functional groups. This is currently the most established and versatile route to this compound.

The synthesis often commences with a readily available brominated pyridine. A common starting material is 3,5-Dibromopyridine (B18299) . This precursor allows for the selective functionalization of one bromine atom while retaining the other for the final product structure. The synthesis of 3,5-dibromopyridine itself can be achieved through methods such as the bromination of 2-aminopyridine (B139424) followed by a Sandmeyer reaction. heteroletters.org

Another key intermediate is 3-Amino-5-bromopyridine . This compound can be converted into the target molecule via a Sandmeyer reaction, which allows the replacement of the amino group with various functionalities, including those that can be converted to the methylsulfonyl group. nih.gov

The methylsulfonyl group is typically introduced in one of two ways: by oxidation of a methylthio precursor or by direct substitution with a sulfinate salt.

Oxidation of a Thioether Precursor: A highly effective and widely documented method involves a two-step sequence starting from 3,5-Dibromopyridine .

Nucleophilic Aromatic Substitution (SNAr): One bromine atom is selectively substituted with a methylthio group. This is achieved by reacting 3,5-dibromopyridine with sodium thiomethoxide. The reaction proceeds with high regioselectivity due to the electronic properties of the pyridine ring.

Oxidation: The resulting 3-Bromo-5-(methylthio)pyridine is then oxidized to the desired sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This oxidation is generally efficient and high-yielding.

Table 1: Synthesis of 3-Bromo-5-(methylthio)pyridine via Nucleophilic Substitution

| Reactant | Reagent | Solvent | Temperature | Time | Yield |

| 3,5-Dibromopyridine | Sodium thiomethoxide | DMF | 0°C to RT | 14 h | ~93% |

Data derived from research on analogous substitution reactions.

Sandmeyer Reaction: Starting from 3-Amino-5-bromopyridine , the amino group can be converted to a diazonium salt. This salt can then be reacted with sulfur dioxide in the presence of a copper catalyst, followed by reaction with a methylating agent, to form the methylsulfonyl group. This classic transformation provides a pathway to introduce the C-S bond required for the sulfone moiety. wikipedia.orgorganic-chemistry.org

Advanced Catalytic Approaches

Catalytic methods, particularly those involving transition metals, offer powerful tools for forming the C-S bond necessary for the methylsulfonyl group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of this compound, a palladium catalyst can be used to facilitate the coupling of a bromopyridine with a sulfinate reagent. For instance, 3,5-Dibromopyridine could be coupled with sodium methanesulfinate (B1228633) in the presence of a suitable palladium catalyst and ligand. This reaction would form the C-S bond directly, offering an efficient route to the target molecule. While specific examples for this exact transformation are not abundant in the provided literature, the methodology is well-established for the synthesis of aryl sulfones from aryl halides.

As discussed in section 1.2.2, Nucleophilic Aromatic Substitution (SNAr) is a key strategy. The pyridine ring is inherently electron-poor, which facilitates nucleophilic attack, especially when activating groups are present. masterorganicchemistry.comyoutube.com In the case of 3,5-Dibromopyridine , the ring nitrogen and the second bromine atom act as electron-withdrawing groups, activating the C5 position for nucleophilic attack. libretexts.org

The reaction with a nucleophile like sodium thiomethoxide or sodium methanesulfinate proceeds via an addition-elimination mechanism. libretexts.org The nucleophile attacks the carbon bearing a bromine atom, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly by the electron-withdrawing nitrogen atom. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.comlibretexts.org The selectivity for substitution at one bromine over the other is a critical aspect of this strategy, often achievable under controlled reaction conditions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAIMMQZMLBREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625390 | |

| Record name | 3-Bromo-5-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445491-71-4 | |

| Record name | 3-Bromo-5-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(methylsulfonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methylsulfonyl Pyridine

Green Chemistry and Sustainable Synthesis Considerations

A hypothetical sustainable synthesis of 3-Bromo-5-(methylsulfonyl)pyridine would likely proceed via two main transformations: the bromination of a pyridine (B92270) precursor followed by the oxidation of a methylthio group to a methylsulfonyl group. The green considerations for each of these steps are critical.

Greener Bromination of the Pyridine Ring

The introduction of a bromine atom onto the pyridine ring is a crucial step. Traditional methods often employ liquid bromine, a highly corrosive and hazardous substance. digitellinc.com Greener approaches aim to replace it with safer and more efficient alternatives.

Alternative Brominating Agents:

Several solid, and therefore safer to handle, brominating agents have been explored for pyridine derivatives. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are prominent examples that can offer high selectivity, particularly when used in conjunction with oleum (B3057394). acs.org Pyridinium (B92312) tribromide is another solid reagent that serves as a safer alternative to liquid bromine. digitellinc.com

Electrochemical and Oxidative Bromination:

Electrochemical methods present a promising sustainable alternative, obviating the need for chemical brominating agents altogether. nih.govresearchgate.net These methods generate the brominating species in situ from safer bromine salts. Similarly, aerobic oxidative bromination, which utilizes hydrogen bromide or sodium bromide in the presence of oxygen as the terminal oxidant, represents a significantly greener pathway. nih.gov

Table 1: Comparison of Bromination Methods for Pyridine Derivatives

| Method | Brominating Agent | Advantages | Disadvantages | Key Research Findings |

| Traditional | Liquid Bromine (Br₂) | Effective and well-established | Highly hazardous, corrosive, and produces HBr byproduct. digitellinc.com | Often requires harsh conditions and can lead to over-bromination. researchgate.net |

| Solid Agents | NBS, DBDMH | Safer to handle, can be highly selective. acs.org | May require strong acids like oleum, generating waste. acs.org | DBDMH in oleum can provide high yields of the desired bromo-pyridine. acs.org |

| Electrochemical | In-situ generated from salts | Avoids hazardous reagents, high atom economy. nih.govresearchgate.net | May require specialized equipment. | Can achieve high regioselectivity with the use of directing groups. nih.govresearchgate.net |

| Aerobic Oxidative | HBr/O₂ or NaBr/O₂ | Uses air as the oxidant, high atom economy. nih.gov | May require a catalyst and specific reaction conditions. | Can be performed under relatively mild conditions. nih.gov |

Greener Oxidation of the Thioether

The oxidation of the methylthio- group to the methylsulfonyl- moiety is the second key transformation. Conventional oxidation reactions often rely on stoichiometric amounts of strong oxidants that produce significant waste.

Catalytic Oxidation with Green Oxidants:

A major focus of green chemistry is the use of catalytic amounts of a reagent in conjunction with a "clean" oxidant. For the oxidation of thioethers, hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. Catalytic systems employing various metals or even metal-free approaches can activate H₂O₂ for efficient and selective oxidation.

Solvent Choice and Reaction Conditions:

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Description | Importance in Sustainable Synthesis |

| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | A higher atom economy indicates less waste generation. |

| E-Factor | The mass ratio of waste to desired product. | A lower E-factor signifies a more environmentally friendly process. |

| Process Mass Intensity (PMI) | The total mass used in a process (reactants, solvents, workup chemicals) divided by the mass of the final product. | A lower PMI indicates a more efficient and less wasteful process. |

By systematically applying these green chemistry principles to each step of the synthesis of this compound, it is possible to develop a more sustainable and economically viable manufacturing process. Future research will likely focus on the development of robust catalytic systems that can perform both the bromination and oxidation steps in a one-pot fashion, further enhancing the green credentials of this important chemical intermediate.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Methylsulfonyl Pyridine

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SₙAr) on pyridine (B92270) rings is a fundamental transformation. The reactivity of halopyridines in SₙAr reactions is highly dependent on the position of the halogen. Generally, halogens at the 2- and 4-positions (ortho and para to the ring nitrogen) are significantly more reactive than those at the 3-position (meta). clockss.org This is because for substitution at the ortho and para positions, the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. clockss.org

In the case of 3-Bromo-5-(methylsulfonyl)pyridine, the bromine atom is at the less activated 3-position. However, the presence of the strongly electron-withdrawing methylsulfonyl group at the 5-position significantly enhances the electrophilicity of the entire pyridine ring. This activation facilitates the attack of nucleophiles. While the 3-position is inherently less reactive, the cumulative electron-withdrawing effects of both the ring nitrogen and the sulfonyl group make SₙAr reactions possible, particularly with strong nucleophiles. For instance, studies on other pyridine systems, such as 3-bromo-4-nitropyridine, show that nucleophilic substitution with amines can occur. byu.edu The methylsulfonyl group itself can act as a leaving group in nucleophilic aromatic substitution reactions on certain heterocyclic systems like quinoxalines and quinazolines. conicet.gov.ar Although specific, documented examples of this compound undergoing direct nucleophilic substitution at the bromine center are not prevalent in readily available literature, its electronic properties suggest that reactions with potent nucleophiles such as alkoxides, thiolates, and certain amines under forcing conditions are mechanistically feasible.

Reactions Involving the Methylsulfonyl Group

The methylsulfonyl group is generally considered a stable and robust functional group, often incorporated into molecules to enhance properties like metabolic stability and solubility. However, under specific conditions, it can participate in chemical transformations.

Redox Transformations of the Sulfonyl Moiety

The sulfur atom in a sulfonyl group is in its highest oxidation state (+6), meaning it can only undergo reduction. The reduction of aryl sulfones to the corresponding sulfoxides or sulfides is a known transformation but typically requires potent reducing agents and is not a common synthetic strategy unless specifically desired. Complete removal of the sulfonyl group, known as desulfonylation, can also be achieved through reductive cleavage of the carbon-sulfur bond. This transformation has been reported for aryl sulfones using various reagents, including nickel catalysts. mdpi.com However, these reactions often require harsh conditions. For this compound specifically, there is a lack of published research detailing the redox transformation of its sulfonyl group.

Modifications through Sulfonyl Chemistry

Beyond redox reactions, the methylsulfonyl group can be a handle for other modifications. The acidic protons on the methyl group can be deprotonated with a strong base to form an α-sulfonyl carbanion. This nucleophile can then react with various electrophiles, a strategy that forms the basis of reactions like the Julia-Kocienski olefination. This pathway allows for the elaboration of the methyl group into more complex side chains. Furthermore, the entire methylsulfonyl group can sometimes be displaced by a nucleophile, as seen in some highly activated heterocyclic systems. conicet.gov.ar While these transformations are established for various aryl methyl sulfones, specific applications of these methods to this compound are not widely documented in scientific literature.

Cross-Coupling Chemistry of the Halopyridine Scaffold

The most significant and widely exploited reactivity of this compound lies in its utility as an electrophilic partner in metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a key reaction site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming C-C bonds by coupling an organoboron compound with an organohalide. researchgate.netacs.org this compound is an excellent substrate for these reactions. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

A variety of aryl- and heteroarylboronic acids can be coupled with bromopyridines, often under mild conditions with high yields. sigmaaldrich.comkeyorganics.net The presence of the electron-withdrawing sulfonyl group can influence the reactivity of the C-Br bond, generally making the oxidative addition step more favorable.

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Good-High |

| 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | High |

| Pyridin-2-ylboronic ester | Pd₂(dba)₃ / Tri(o-tolyl)phosphine | KF | Dioxane | Good |

This table represents typical conditions for Suzuki-Miyaura reactions involving bromopyridine derivatives and is illustrative of the conditions likely applicable to this compound.

Other Metal-Mediated Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound is a competent substrate for a range of other important metal-catalyzed transformations.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. vwr.com It is a powerful method for constructing aryl-alkyne structures. Bromopyridines readily participate in Sonogashira couplings, providing access to alkynylpyridines which are versatile intermediates.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between aryl halides and amines. It is a premier method for synthesizing aryl amines. The reaction is broadly applicable to a wide range of amines and halopyridines, including those with various functional groups.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. While less common for this specific substrate compared to Suzuki or Buchwald-Hartwig reactions, it remains a viable pathway for C-C bond formation.

Nickel-Catalyzed Couplings: In recent years, nickel has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can couple aryl bromides with a variety of partners, including organozinc reagents (Negishi coupling) and organomagnesium reagents (Kumada coupling), and can exhibit unique reactivity profiles. mdpi.com

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base / Additive | Typical Solvent |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ or Et₃N | DMF or Acetonitrile (B52724) |

| Nickel-Coupling | Organozinc Reagent | NiCl₂(dppe) | - | THF |

This table summarizes general conditions for various cross-coupling reactions on bromopyridine scaffolds, illustrating the synthetic possibilities for this compound.

Reactions at the Pyridine Ring Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, rendering it nucleophilic and basic. However, the presence of two potent electron-withdrawing groups—the bromo substituent at C3 and the methylsulfonyl group at C5—significantly diminishes the electron density on the ring and, consequently, the basicity and nucleophilicity of the nitrogen atom. libretexts.org Despite this deactivation, the nitrogen atom remains a key reactive center, capable of undergoing reactions such as N-oxide formation and quaternization, often requiring more forcing conditions than unsubstituted pyridine.

N-Oxide Formation

The oxidation of the pyridine nitrogen to form an N-oxide is a fundamental transformation. This reaction formally adds an oxygen atom to the nitrogen, profoundly altering the electronic properties and reactivity of the heterocyclic ring. For this compound, this conversion can be achieved using various oxidizing agents. organic-chemistry.org

Common reagents for the N-oxidation of pyridines include:

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Hydrogen peroxide in the presence of an acid catalyst like acetic acid.

Sodium percarbonate or sodium perborate, which serve as stable and safe sources of hydrogen peroxide. organic-chemistry.org

Urea-hydrogen peroxide adduct (UHP), another solid and easy-to-handle oxidizing agent. organic-chemistry.org

The formation of this compound N-oxide introduces a new reactive site. The N-oxide group can donate electron density back into the ring through resonance, particularly activating the C2 and C4 positions towards electrophilic attack, while also making these positions susceptible to nucleophilic attack after activation of the oxygen atom. youtube.comscripps.edu

Table 1: General Conditions for Pyridine N-Oxide Formation

| Oxidizing Agent | Typical Solvent | General Reaction Conditions | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | Room temperature | scripps.edu |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | Elevated temperature (e.g., 70-80 °C) | youtube.com |

| Sodium Percarbonate / Rhenium catalyst | - | Mild conditions | organic-chemistry.org |

| Urea-Hydrogen Peroxide (UHP) | - | Solid-state or in a solvent | organic-chemistry.org |

Quaternization

Quaternization involves the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a positively charged N-alkylpyridinium salt. mdpi.com This reaction is a classic example of the nucleophilicity of the nitrogen atom. For this compound, the reduced nucleophilicity of the nitrogen means that reaction with electrophiles like methyl iodide or benzyl (B1604629) bromide would likely require elevated temperatures or longer reaction times compared to more electron-rich pyridines. mdpi.com

The resulting pyridinium (B92312) salt possesses significantly altered properties. The positive charge further deactivates the ring towards electrophilic attack but can render the ring susceptible to attack by nucleophiles or facilitate reactions at the alpha-alkyl groups of the substituent.

Regioselectivity and Stereoselectivity in Transformations of this compound

The regiochemical and stereochemical outcomes of reactions involving this compound are dictated by the powerful directing effects of its substituents and the intrinsic electronic nature of the pyridine ring.

Regioselectivity

Regioselectivity in reactions of this compound is primarily controlled by the interplay between the deactivating pyridine nitrogen and the electron-withdrawing bromo and methylsulfonyl groups.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution. libretexts.org The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. Any potential electrophilic attack is directed to the meta positions (C3, C5). youtube.com Since both meta positions in the parent pyridine are already occupied in this compound, further electrophilic substitution on the ring is extremely difficult and generally not a viable transformation pathway.

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups (bromo and methylsulfonyl) and the ring nitrogen makes the pyridine ring susceptible to SNAr. The bromine atom at the C3 position can potentially act as a leaving group, allowing for its displacement by strong nucleophiles.

Reactivity of the N-Oxide: The regioselectivity of the system changes dramatically upon formation of the N-oxide. The N-oxide functionality can be activated by electrophiles (e.g., POCl₃, Ac₂O), making the C2 and C6 positions highly electrophilic and prone to attack by nucleophiles. youtube.comscripps.edu In the case of this compound N-oxide, nucleophilic attack would be directed to the C2 and C6 positions. The precise site of attack would be influenced by the steric and electronic effects of the existing C3 and C5 substituents.

Table 2: Predicted Regioselectivity of Reactions

| Reaction Type | Substrate | Predicted Reactive Site(s) | Rationale |

|---|---|---|---|

| Electrophilic Substitution | This compound | Unlikely | Ring is highly deactivated by N-atom and withdrawing groups. libretexts.orgyoutube.com |

| Nucleophilic Substitution | This compound | C3 | Potential displacement of bromide by a strong nucleophile. |

| Nucleophilic Attack (after O-activation) | This compound N-oxide | C2, C6 | Activation by the N-oxide group directs attack to positions α to the nitrogen. youtube.comscripps.edu |

Stereoselectivity

This compound is an achiral molecule. Therefore, reactions involving this compound will not exhibit stereoselectivity unless a chiral reagent, catalyst, or auxiliary is introduced, or a new stereocenter is generated during the transformation. If a reaction leads to the formation of a new chiral center, the product will be a racemic mixture unless the reaction is conducted under asymmetric conditions. While the synthesis of chiral N-oxides and their application as ligands or in asymmetric catalysis is a known field of study, this does not pertain to the inherent stereoselectivity of the transformations of this compound itself. scripps.eduliverpool.ac.uk

Computational and Theoretical Investigations of 3 Bromo 5 Methylsulfonyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods allow for the detailed examination of the electronic environment of 3-Bromo-5-(methylsulfonyl)pyridine, providing a foundation for understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.4 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom and the sulfonyl oxygen atoms, and positive potential in other areas, providing a visual guide to its reactivity. researchgate.netnih.govrsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, theoretical calculations can map out the entire reaction pathway, including the structures of transition states and intermediates. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. This predictive capability is invaluable for designing synthetic routes and optimizing reaction conditions. For example, studies on similar bromo-pyridine compounds have utilized computational methods to understand the intricacies of cross-coupling reactions. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

In the context of medicinal chemistry or materials science, computational methods are essential for conducting Structure-Activity Relationship (SAR) studies. By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at a particular position) and calculating the resulting changes in its electronic and steric properties, researchers can build models that correlate these properties with a specific biological activity or material performance. These computational SAR studies can accelerate the discovery of new lead compounds by prioritizing the synthesis and testing of molecules with the most promising predicted properties.

Molecular Dynamics Simulations of this compound and Its Interactions

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific studies focused on the molecular dynamics simulations of this compound. While computational methods are increasingly applied to understand the behavior of novel chemical entities, it appears that this particular compound has not yet been the subject of published research in this area.

Despite the lack of specific MD studies, fundamental physicochemical properties of this compound have been predicted through other computational methods. These properties can serve as a foundation for future molecular dynamics research.

| Property | Predicted Value | Source |

| Molecular Formula | C6H6BrNO2S | ChemSpider chemspider.com |

| Average Mass | 236.083 Da | ChemSpider chemspider.com |

| Monoisotopic Mass | 234.93027 Da | PubChem uni.lu |

| XlogP (predicted) | 0.8 | PubChem uni.lu |

Furthermore, predicted collision cross-section (CCS) values, which are related to the molecule's shape and size, are available from computational models. These values are crucial for ion mobility-mass spectrometry studies and can be correlated with data from MD simulations.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 235.93755 | 128.8 |

| [M+Na]+ | 257.91949 | 142.9 |

| [M-H]- | 233.92299 | 134.9 |

| [M+NH4]+ | 252.96409 | 150.0 |

| [M+K]+ | 273.89343 | 131.6 |

| [M+H-H2O]+ | 217.92753 | 129.6 |

| [M+HCOO]- | 279.92847 | 145.2 |

| [M+CH3COO]- | 293.94412 | 183.1 |

| [M+Na-2H]- | 255.90494 | 137.1 |

| [M]+ | 234.92972 | 150.2 |

| [M]- | 234.93082 | 150.2 |

| Data sourced from PubChem. uni.lu |

While direct research on the molecular dynamics of this compound is not currently available, the existing computational data provides a starting point for such investigations. Future research employing MD simulations would be invaluable in expanding the understanding of this compound's behavior at a molecular level.

Applications in Advanced Organic Synthesis

3-Bromo-5-(methylsulfonyl)pyridine as a Versatile Building Block

In the parlance of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly, serving as a key intermediate for introducing the 5-(methylsulfonyl)pyridin-3-yl moiety. aablocks.com This compound is a solid at room temperature and possesses a molecular formula of C₆H₆BrNO₂S. aablocks.comchemspider.com

The versatility of this building block stems from its distinct reactive sites. The pyridine (B92270) ring itself is a common scaffold in biologically active molecules. pipzine-chem.comnih.gov The bromine atom at the 3-position is a particularly useful handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. pipzine-chem.comlibretexts.orgillinois.edu This allows for the straightforward linkage of the pyridine core to other aryl or alkyl groups.

Simultaneously, the methylsulfonyl group (-SO₂CH₃) at the 5-position is a strong electron-withdrawing group. This electronic feature significantly influences the reactivity of the pyridine ring and can be crucial for modulating the properties of the final molecule, such as its biological activity or its performance in an electronic device. The presence of both the bromo and methylsulfonyl groups provides chemists with a powerful and adaptable tool for molecular design. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₆BrNO₂S | aablocks.comchemspider.com |

| Molecular Weight | 236.08 g/mol | aablocks.com |

| Appearance | Solid | aablocks.com |

| Boiling Point | 381.623°C at 760 mmHg | aablocks.com |

| CAS Number | 445491-71-4 | aablocks.com |

Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, particularly medicine and materials science. ethernet.edu.et this compound is an excellent starting material for the construction of more elaborate heterocyclic systems.

The primary route for this application is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organohalide, like this compound, in the presence of a palladium catalyst and a base. libretexts.org This reaction is renowned for its reliability and functional group tolerance, making it ideal for synthesizing complex molecules. researchgate.netmdpi.com

By employing the Suzuki coupling, the bromine atom on the pyridine ring can be replaced with a wide variety of other cyclic or acyclic structures, effectively "building" a more complex molecule. mdpi.com For example, reacting this compound with a boronic acid derivative of another heterocyclic ring (like a thiophene (B33073) or a pyrazole) would result in a new bi-heterocyclic system. While specific examples starting with this compound are not prevalent in the literature, the extensive use of other bromopyridines in such reactions strongly supports its utility in this context. mdpi.comwhiterose.ac.uk This methodology allows for the creation of large libraries of novel compounds for screening in drug discovery and other applications. whiterose.ac.uk

Role in the Preparation of Key Pharmaceutical Intermediates

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceutical agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. pipzine-chem.comnih.gov Consequently, functionalized pyridines like this compound are valuable intermediates in medicinal chemistry. smolecule.comchemicalbook.com

The compound serves as a precursor for introducing the pyridylsulfonyl moiety into potential drug candidates. The sulfonyl group is a common pharmacophore that can act as a hydrogen bond acceptor and can improve a compound's pharmacokinetic properties. The combination of the pyridine ring and the methylsulfonyl group makes this a desirable fragment in drug design.

While direct synthesis of a marketed drug from this compound is not prominently documented, the utility of its core components is well-established. For instance, other bromopyridine derivatives are used in the synthesis of various drugs, including the antibiotic Balofloxacin. google.com The synthesis of novel pyridine-based derivatives for potential anticancer and antibacterial applications is an active area of research, with many synthetic strategies relying on cross-coupling reactions of bromopyridine precursors. nih.govmdpi.commdpi.com

Table 2: Examples of Related Pyridine Derivatives in Medicinal Chemistry

| Derivative | Application/Significance | Reference |

|---|---|---|

| 3-Bromopyridine (B30812) | Intermediate for the synthesis of Balofloxacin. | google.com |

| 5-Bromo-2-methylpyridin-3-amine | Precursor for novel pyridine derivatives via Suzuki coupling for biological activity screening. | mdpi.com |

| Pyridine-Thiazole Hybrids | Investigated for antiproliferative activity against various human carcinoma cell lines. | mdpi.com |

Contribution to Agrochemical Development

The development of new agrochemicals—such as herbicides, insecticides, and fungicides—is crucial for global food security. Pyridine-containing compounds have played a significant role in this field, forming the basis of many highly effective and selective pesticides. nih.gov

The introduction of specific functional groups onto the pyridine ring can fine-tune the biological activity and selectivity of these agrochemicals. For example, trifluoromethylpyridines are a key structural motif in many modern agricultural products. nih.gov The search for new agrochemicals often involves the synthesis and screening of large numbers of derivatized heterocycles. nih.gov

This compound represents a potential building block for the next generation of agrochemicals. Its reactive bromo- group allows for the facile synthesis of a wide array of derivatives through established methods like Suzuki coupling. illinois.edu The methylsulfonyl group, being a strong electron-withdrawing group, can significantly influence the compound's mode of action and its environmental persistence. The derivatization of such intermediates is a key strategy for discovering novel and effective crop protection agents. nih.gov

Potential in Material Science Applications

The applications of pyridine derivatives extend beyond the life sciences into the realm of material science. The unique electronic properties of the pyridine ring and its ability to coordinate with metal ions make it a valuable component in the design of functional materials. pipzine-chem.combldpharm.com

One promising area is the development of metal-organic frameworks (MOFs), which are crystalline materials with a variety of applications, including gas storage, separation, and catalysis. The pyridine nitrogen of this compound can coordinate with metal ions to form these frameworks. The bromo- and methylsulfonyl groups can then be used to modify the properties of the MOF, for example, by introducing other functional groups through post-synthetic modification. pipzine-chem.com

Furthermore, pyridine-containing compounds are being explored for use in organic electronics, such as organic light-emitting diodes (OLEDs). The electronic properties of the pyridine ring can be tuned by substituents, and the ability to create larger conjugated systems through cross-coupling reactions makes compounds like this compound attractive building blocks for new electronic materials. bldpharm.com

Biological Relevance and Mechanistic Insights

Investigation of Biological Activities of 3-Bromo-5-(methylsulfonyl)pyridine Derivatives

While direct and extensive research on the biological activities of this compound and its immediate derivatives is not widely published, the broader class of pyridine (B92270) derivatives is well-known for a diverse range of biological effects. researchgate.netresearchgate.net Pyridine and its analogues are fundamental scaffolds in numerous clinically used drugs and are recognized for their therapeutic potential across various diseases. researchgate.net The incorporation of a pyridine nucleus can enhance the pharmacological properties of a molecule, including its water solubility and metabolic stability. nih.gov

The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. nih.gov For instance, the presence of groups like -OMe, -OH, -C=O, and -NH2 has been shown to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.gov Conversely, the inclusion of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity. nih.gov

The sulfonyl group, a key feature of this compound, is also a well-established pharmacophore. Sulfonamide-containing heterocyclic compounds have been investigated for a range of biological activities, including as antiviral agents. nih.gov Specifically, sulfonylpyridine molecules have been reported to possess antichlamydial properties, suggesting a potential avenue for the development of new antibacterial agents.

Mechanisms of Molecular Interaction

The precise mechanisms by which this compound and its derivatives might exert biological effects are not yet fully elucidated. However, based on the known activities of related compounds, several potential mechanisms can be proposed.

Enzyme Inhibition Studies

The sulfonylpyridine moiety is a key structural feature in a number of enzyme inhibitors. For example, 2-sulfonyl pyridines have been identified as cysteine-reactive electrophiles that can selectively modify and inhibit enzymes like adenosine (B11128) deaminase (ADA). nih.gov This interaction occurs through a nucleophilic aromatic substitution (SNAr) reaction with biological thiols. nih.gov

Furthermore, pyridine derivatives have been synthesized and evaluated as inhibitors of various other enzymes, including:

Phosphodiesterases (PDEs): Certain pyridine derivatives have shown potent inhibitory effects against PDE3A, and a direct correlation between PDE3 inhibition and anticancer activity has been observed. nih.gov

Carbonic Anhydrases (CAs): Heterocyclic sulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.govneliti.com These compounds typically work by coordinating to the zinc ion in the enzyme's active site. neliti.com While five-membered heterocyclic sulfonamides have been more extensively studied, the potential for pyridine-based sulfonamides to inhibit CAs remains an area of interest. nih.gov

Acetylcholinesterase (AChE): Novel pyridine-containing sultones have been identified as selective AChE inhibitors, suggesting a potential therapeutic application in Alzheimer's disease. nih.gov

Receptor Modulation Profiles

Substituted pyridines are known to interact with a variety of receptors. For example, bromo-substituted analogs of epibatidine, a neuronal nicotinic receptor agonist, have shown significant affinity and selectivity for different nicotinic receptor subtypes. nih.gov Specifically, a bromo analog displayed 4- to 55-fold greater affinity for β2-containing receptors over β4-containing receptors. nih.gov This highlights the critical role of the bromo-substituent in modulating receptor binding.

Additionally, pyridone-based derivatives have been developed as agonists for the cannabinoid receptor type 2 (CB2R), which is a target for the treatment of pain and inflammation. nih.gov This indicates that the pyridine scaffold can be effectively utilized to design receptor-specific modulators.

Interaction with Biological Pathways

The biological effects of pyridine derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, some pesticides containing pyridine-like structures, such as paraquat, are known to increase the production of free radicals, leading to oxidative stress and cellular damage. wikipedia.org

In the context of plant biology, certain pyridine-containing arylthiourea derivatives have been shown to influence the auxin signaling pathway, a critical regulator of plant growth and development. acs.org In human cells, some pyridine derivatives can inhibit cancer cell proliferation and promote apoptosis by interfering with specific molecular targets involved in cancer progression. researchgate.net The KEAP1-NRF2 pathway, an endogenous sensor for electrophiles, has been used to identify cysteine-reactive 2-sulfonyl pyridines. nih.gov

Exploration of Potential Therapeutic Applications of Related Pyridine Derivatives

The diverse biological activities of pyridine derivatives have led to their exploration in a wide range of therapeutic areas. researchgate.netresearchgate.net These include:

Anticancer agents: Many pyridine derivatives have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antimicrobial agents: The pyridine scaffold is present in numerous compounds with antibacterial and antiviral properties. mdpi.comnih.gov

Anti-inflammatory agents: The potential for pyridine derivatives to modulate inflammatory pathways makes them attractive candidates for the development of new anti-inflammatory drugs. researchgate.net

Neurodegenerative diseases: The ability of some pyridine derivatives to act as enzyme inhibitors (e.g., AChE inhibitors) or receptor modulators (e.g., nicotinic receptor ligands) suggests their potential use in treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov

Antidiabetic agents: Some heterocyclic compounds containing sulfonamide moieties have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of diabetes. mdpi.com

Chemoinformatic and QSAR Approaches in Relation to Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. researchgate.net These methods are frequently applied to pyridine derivatives to guide the design of new, more potent bioactive molecules.

For example, 3D-QSAR studies on pyridine-containing arylthiourea derivatives have revealed that introducing electron-withdrawing groups at specific positions can enhance their inhibitory activity on the root length of Arabidopsis. acs.org In another study, QSAR analysis of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives helped in understanding the structural requirements for their biological activity. researchgate.net

Molecular docking, another computational technique, is used to predict the binding mode of a ligand to its target protein. This approach has been used to study the interaction of pyridine derivatives with various biological targets, including enzymes and receptors. researchgate.net Such in silico studies are invaluable for understanding the molecular basis of biological activity and for the rational design of new therapeutic agents. researchgate.net

Environmental Behavior and Degradation Studies

Environmental Fate Pathways and Persistence

Limited specific data exists regarding the environmental fate and persistence of 3-bromo-5-(methylsulfonyl)pyridine. However, its environmental behavior can be inferred from the general properties of pyridine (B92270) derivatives and brominated aromatic compounds. Pyridine and its derivatives are known to occur in the environment as a result of industrial and agricultural activities. researchgate.net Their fate is governed by a combination of abiotic and biotic processes, including photochemical transformations, complexation, and transport. researchgate.nettandfonline.com

The persistence of this compound in the environment is not well-documented. For pyridine itself, biodegradation is a significant removal mechanism in soil and water. nih.gov However, the presence of substituents on the pyridine ring can significantly alter the rate of degradation. tandfonline.comoup.com Halogenated pyridines, in particular, may exhibit greater persistence. nih.gov The carbon-bromine bond can be susceptible to cleavage under certain environmental conditions, but brominated aromatic compounds are generally more resistant to degradation than their non-brominated counterparts. nih.gov

The predicted octanol-water partition coefficient (XlogP) for this compound is 0.8. This relatively low value suggests that the compound has a moderate affinity for organic matter and is likely to have some mobility in soil and aquatic systems, rather than strongly adsorbing to sediment or soil particles.

Degradation Mechanisms in Environmental Compartments

Abiotic Degradation:

Photodegradation: Aromatic compounds, especially those containing bromine, can undergo photodegradation when exposed to sunlight. mdpi.comnih.gov The process often involves the cleavage of the carbon-bromine bond, leading to the formation of debrominated intermediates. mdpi.com The pyridine ring itself can also be subject to photochemical transformation. researchgate.net

Hydrolysis: The methylsulfonyl group (-SO2CH3) attached to the pyridine ring can act as a leaving group under certain conditions, potentially leading to hydrolysis. However, the stability of the sulfonyl group on an aromatic ring suggests that hydrolysis may not be a rapid degradation pathway under typical environmental pH and temperature conditions. Studies on the hydrolysis of primary alkyl sulfates indicate that the process is catalyzed by acid, but it is unclear how this translates to an aromatic sulfonyl group. rsc.org

Biotic Degradation: Microbial degradation is a primary pathway for the breakdown of many pyridine derivatives in the environment. asm.orgoup.comnih.gov Numerous bacteria are capable of utilizing pyridine as a source of carbon and nitrogen. tandfonline.comasm.org The degradation of substituted pyridines often involves initial hydroxylation of the ring, followed by ring cleavage. researchgate.nettandfonline.com The presence of a bromine atom and a methylsulfonyl group on the pyridine ring of this compound will influence its susceptibility to microbial attack. The nature and position of substituents can significantly impact the biodegradability of the pyridine ring. tandfonline.com For instance, some chloropyridines have been shown to be resistant to degradation, while others can be degraded. oup.com It is plausible that microorganisms capable of degrading brominated or sulfonated aromatic compounds could also degrade this compound.

Bioconcentration and Bioaccumulation Potential

The potential for a chemical to bioconcentrate in aquatic organisms is often estimated using its octanol-water partition coefficient (log Kow or XlogP). A higher log Kow value generally indicates a greater potential for bioconcentration.

The predicted XlogP for this compound is 0.8. This relatively low value suggests a low potential for bioconcentration and bioaccumulation in aquatic organisms. nih.gov Chemicals with a log Kow below 3 are generally not considered to be significantly bioaccumulative.

Predicted Physicochemical Properties

| Property | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C6H6BrNO2S | |

| Molecular Weight | 236.09 g/mol | |

| XlogP | 0.8 |

Toxicity Assessment in Ecological Systems

There is a lack of specific ecotoxicity data for this compound in the available scientific literature. Standardized tests on representative aquatic organisms such as fish, daphnia, and algae have not been reported for this compound.

However, studies on other pyridine derivatives have shown a range of toxicities to aquatic organisms. The toxicity of substituted pyridines can vary significantly depending on the nature and position of the substituent groups. nih.gov For example, some pyridine derivatives have been investigated for their insecticidal properties. acs.orgresearchgate.net Given the presence of a bromine atom and a methylsulfonyl group, it is possible that this compound could exhibit some level of toxicity to aquatic life. Without experimental data, a definitive assessment of its ecological risk is not possible.

Ecotoxicity Data for this compound

| Test Organism | Endpoint | Result | Reference |

|---|---|---|---|

| Fish (e.g., Oncorhynchus mykiss) | 96-hour LC50 | No data available | |

| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | No data available | |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | No data available |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Bromo-5-(methylsulfonyl)pyridine by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the aromatic protons on the pyridine (B92270) ring and the protons of the methylsulfonyl group exhibit characteristic chemical shifts and coupling patterns. Experimental data reported in patent literature provides the following assignments in chloroform-d (B32938) (CDCl₃) at 400 MHz: a doublet at 9.10 ppm (J=1.9 Hz, 1H), a doublet at 8.95 ppm (J=1.9 Hz, 1H), a triplet at 8.48 ppm (J=1.9 Hz, 1H), and a singlet for the methyl group at 3.15 ppm (3H).

¹³C NMR: While specific experimental data for the ¹³C NMR of this compound is not widely available in published literature, the spectrum is expected to show six distinct signals. Three signals would correspond to the carbons of the pyridine ring, with their chemical shifts influenced by the bromo and methylsulfonyl substituents. Another signal would represent the carbon of the methyl group in the sulfonyl moiety. The remaining two signals would be for the other two pyridine carbons.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the compound's elemental composition and fragmentation pattern. Predicted data suggests that the monoisotopic mass of this compound is 234.93027 Da. rsc.org High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₆H₆BrNO₂S. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have also been calculated for various adducts. uni.lu

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl (SO₂) group, typically strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other bands would correspond to C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the pyridine ring. However, specific experimental IR data for this compound is not readily found in public databases.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in a sample. Commercial suppliers of this compound often report purity levels of ≥95% or ≥97%, which are typically determined by these methods. nist.govvwr.com

High-Performance Liquid Chromatography (HPLC) is a common method for purity assessment. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the pyridine ring exhibits strong absorbance. While specific, validated HPLC methods for this compound are not published in detail, general methods for related pyridine derivatives often use a phosphate (B84403) buffer and UV detection. bldpharm.com The method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure reliable quantification and impurity profiling.

Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. The compound would be introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For related brominated pyridine compounds, GC analysis has been successfully used to determine purity.

Crystallographic Analysis for Solid-State Characterization

X-ray Crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique would allow for the unambiguous confirmation of the structure of this compound and provide insights into its crystal packing. As of now, there is no publicly available crystal structure data for this specific compound in crystallographic databases.

Future Perspectives and Research Directions

Emerging Synthetic Strategies

While classical methods for pyridine (B92270) synthesis and functionalization are well-established, the future development of synthetic routes towards 3-Bromo-5-(methylsulfonyl)pyridine and its analogs will likely focus on efficiency, modularity, and sustainability.

Late-Stage Functionalization: A key area of development will be the invention of novel C-H activation and functionalization strategies. These methods would allow for the direct introduction of the bromo or methylsulfonyl groups onto a pre-existing pyridine scaffold, or the modification of the pyridine ring itself, at a late stage in a synthetic sequence. This approach offers greater flexibility and efficiency compared to traditional multi-step syntheses that build the ring from acyclic precursors.

Flow Chemistry: The application of continuous flow technologies for the synthesis of substituted pyridines is a growing trend. innospk.com Flow reactors can offer enhanced control over reaction parameters (temperature, pressure, mixing), leading to improved yields, higher purity, and safer handling of reactive intermediates. Future research could focus on developing integrated flow processes for the multi-step synthesis of this compound, minimizing manual interventions and purification steps.

Novel Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are standard tools for modifying pyridine rings. mdpi.com Future work will likely explore the use of more sustainable and earth-abundant metal catalysts (e.g., iron, copper, nickel) to perform these transformations. Additionally, the development of novel cascade reactions, where multiple bonds are formed in a single operation, could provide highly efficient routes to complex derivatives starting from simple materials. nih.gov One such strategy involves a cascade reaction comprising a copper-catalyzed cross-coupling, electrocyclization, and air oxidation to produce highly substituted pyridines. nih.gov

Exploration of Novel Reactivity Patterns

The interplay between the electron-withdrawing methylsulfonyl group and the reactive bromine atom on the pyridine ring opens up avenues for exploring new chemical transformations.

Tunable Electrophilicity for Covalent Ligands: The sulfonyl group significantly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Research on related 2-sulfonylpyridines has shown they can act as tunable, cysteine-reactive electrophiles for covalent modification of proteins. nih.govblogspot.comnih.gov By reacting with thiol groups of cysteine residues, these compounds can form stable covalent bonds, a mechanism of action for many targeted drugs. nih.govacs.org Future studies on this compound will likely investigate its potential in this area, exploring how the position of the sulfonyl group and the presence of the bromine atom affect its reactivity and selectivity towards specific cysteine residues in the human proteome. nih.govnih.gov

Metal-Catalyzed and Metal-Free Cross-Coupling: The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions. While palladium-catalyzed reactions are common, future research will likely focus on expanding the scope to include novel transformations. This could involve photoredox catalysis or metal-free coupling conditions, which offer milder and more environmentally friendly alternatives.

Activation of the Methylsulfonyl Group: While often considered a stable, electron-withdrawing spectator, the methylsulfonyl group itself could be targeted for novel transformations. Research into the activation and functionalization of sulfonyl groups could lead to the development of new methods for introducing diverse substituents at this position, further expanding the chemical space accessible from this compound.

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable tools in modern chemical research. For this compound, computational modeling can provide deep insights and guide experimental work.

Predicting Reactivity and Reaction Outcomes: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and predict its reactivity. mdpi.com For instance, DFT can be used to calculate the activation free energies for nucleophilic substitution reactions, helping to understand its selectivity towards different nucleophiles like thiols versus amines. nih.govacs.org Such studies can predict the feasibility of proposed synthetic routes and identify potential side reactions.

Designing Novel Biologically Active Molecules: Molecular docking and dynamic simulations can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzyme active sites or protein-protein interfaces. mdpi.com These computational tools can help in the rational design of new drug candidates by predicting binding affinities and identifying key interactions. This approach has been used to study how substituted pyridines interact with targets like the kinesin Eg5, an important target in cancer therapy. mdpi.com

Elucidating Electronic and Photophysical Properties: For applications in materials science, computational methods can predict the electronic and photophysical properties of polymers or metal-organic frameworks (MOFs) incorporating the this compound scaffold. researchgate.netnih.gov This allows for the in silico screening of potential candidates for applications in electronics, photovoltaics, or as sensors.

Table 1: Computational Approaches in the Study of Substituted Pyridines

| Computational Method | Application | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Predicting reactivity and electronic structure. | Activation energies, HOMO/LUMO orbitals, charge distribution. | mdpi.com |

| Molecular Docking | Predicting binding of ligands to biological targets. | Binding affinity, binding pose, key interactions. | mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing chemical bonding and non-covalent interactions. | Bond paths, electron density at bond critical points. | N/A |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and complexes. | Conformational changes, binding stability, solvent effects. | N/A |

Deepening Understanding of Biological Mechanisms

The structural motifs present in this compound are found in numerous biologically active compounds, suggesting its potential as a scaffold for drug discovery.

Probing Enzyme Active Sites: As a potential covalent modifier, derivatives of this compound could be used as chemical probes to identify and study reactive cysteine residues in enzymes. nih.govacs.org This can help in elucidating enzymatic mechanisms and identifying new allosteric or active sites for drug targeting. For example, related sulfonylpyridines have been used to target adenosine (B11128) deaminase. blogspot.comnih.gov

Modulation of Signaling Pathways: The KEAP1-NRF2 pathway is a critical cellular sensor for electrophilic stress. Cysteine-reactive compounds can activate this pathway. nih.govacs.org Future research could explore whether this compound or its derivatives can modulate this or other signaling pathways, which could have implications for treating diseases involving oxidative stress and inflammation.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological testing will be crucial for understanding how its different components contribute to biological activity. For instance, SAR studies on related pyridine derivatives have been used to develop potent antagonists for the TRPV1 receptor, which is involved in pain signaling. nih.gov Such studies will guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Broadening Scope of Applications in Chemical and Biological Sciences

The unique combination of functional groups in this compound makes it a versatile building block with potential applications spanning from medicine to materials science.

Medicinal Chemistry: The pyridine core is a "privileged scaffold" in drug discovery, appearing in a vast number of pharmaceuticals. mdpi.com The methylsulfonyl group is also a common feature in many drugs, often improving properties like solubility and metabolic stability. Consequently, this compound is an attractive starting point for the synthesis of new therapeutic agents, potentially targeting a wide range of diseases including cancer, inflammatory disorders, and neurological conditions. nih.govsmolecule.com

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the discovery of novel chemical scaffolds that are effective and have favorable environmental profiles. The substituted pyridine motif is also prevalent in agrochemicals, and this compound could serve as a key intermediate in the synthesis of new crop protection agents. innospk.com

Materials Science: Pyridine-containing ligands are widely used in coordination chemistry to create metal-organic frameworks (MOFs) and other functional materials. pipzine-chem.com The electronic properties imparted by the methylsulfonyl group and the potential for post-synthetic modification via the bromine atom make this compound an interesting candidate for the construction of novel materials with applications in catalysis, gas storage, or sensing.

Q & A

Q. Basic

- NMR : H and C NMR identify substituent positions (e.g., downfield shifts for sulfonyl groups at ~δ 3.3 ppm for CH and δ 8.5–9.0 ppm for aromatic protons) .

- XRD : Single-crystal X-ray diffraction confirms molecular geometry, bond angles, and packing. For example, the sulfonyl group’s tetrahedral geometry and Br···O non-covalent interactions are resolvable at 0.8 Å resolution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 250.9432) .

How can discrepancies between computational predictions and experimental spectroscopic data be resolved for this compound?

Advanced

Discrepancies often arise from solvation effects or crystal packing forces unaccounted for in gas-phase DFT models. Hybrid approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) improve NMR chemical shift predictions by incorporating solvent interactions . For XRD vs. DFT bond length mismatches (>0.05 Å), refine computational models using periodic boundary conditions (PBC-DFT) to simulate crystal environments .

What are the key intermediates derived from this compound in medicinal chemistry applications?

Basic

This compound serves as a precursor for:

- Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with boronic acids yields biaryl derivatives (e.g., 5-aryl-3-sulfonylpyridines) .

- Nucleophilic Substitution : Reaction with amines or thiols generates sulfonamide or thioether analogs .

- Heterocycle Synthesis : Cyclization with azides or alkynes forms imidazopyridines or triazoles .

What strategies mitigate dehalogenation side reactions during Suzuki-Miyaura couplings involving this compound?

Advanced

Dehalogenation is minimized by:

- Catalyst Selection : Use Pd(OAc)/XPhos instead of Pd(PPh), which reduces β-hydride elimination .

- Additives : Include silver salts (AgCO) to stabilize the Pd-Br intermediate .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance oxidative addition kinetics .

How should researchers handle air- or moisture-sensitive reactions involving this compound?

Q. Basic

- Storage : Store under inert gas (Ar/N) at –20°C to prevent sulfonyl hydrolysis .

- Reaction Setup : Use Schlenk lines for anhydrous conditions and syringe pumps for controlled reagent addition .

- Quenching : Terminate reactions with aqueous NaHCO to neutralize acidic byproducts .

What is the impact of electron-withdrawing groups on the reactivity of bromine in cross-coupling reactions?

Advanced

The sulfonyl group meta to Br increases electrophilicity via resonance withdrawal, accelerating oxidative addition to Pd(0). However, steric hindrance from bulky substituents can reduce coupling efficiency. Kinetic studies show a 20% increase in reaction rate for this compound compared to non-sulfonylated analogs . Adjust ligand steric bulk (e.g., SPhos vs. PCy) balances reactivity and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.